REACTION_CXSMILES
|
CN(C)C1C(C)=CC=CC=1.[CH3:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17]Cl)=[CH:15][CH:14]=1.[Cl:21][SiH:22]([Cl:24])[Cl:23]>>[CH3:11][O:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][Si:22]([Cl:24])([Cl:23])[Cl:21])=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
0.06 g
|
Type
|
reactant
|
Smiles
|
CN(C=1C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
3.05 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The resulting mixture was distilled
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C[Si](Cl)(Cl)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g | |
YIELD: PERCENTYIELD | 11% | |
YIELD: CALCULATEDPERCENTYIELD | 11.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |